
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl and morpholinoethoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-(morpholinoethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, allowing the formation of the desired boronic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives.
科学的研究の応用
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .
類似化合物との比較
- Phenylboronic acid
- 2,4-Dimethylphenylboronic acid
- Morpholinoethoxyphenylboronic acid
Comparison: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is unique due to the presence of both dimethyl and morpholinoethoxy substituents on the phenyl ring. This combination enhances its reactivity and specificity in chemical reactions compared to other boronic acids. The morpholinoethoxy group, in particular, provides additional sites for interaction with biomolecules, making it more versatile in biological applications .
特性
分子式 |
C14H22BNO4 |
|---|---|
分子量 |
279.14 g/mol |
IUPAC名 |
[2,4-dimethyl-6-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO4/c1-11-9-12(2)14(15(17)18)13(10-11)20-8-5-16-3-6-19-7-4-16/h9-10,17-18H,3-8H2,1-2H3 |
InChIキー |
HUNRQPXELZLVEB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1OCCN2CCOCC2)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


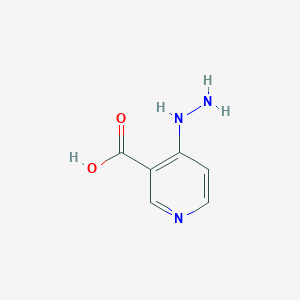
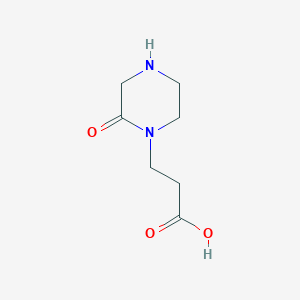
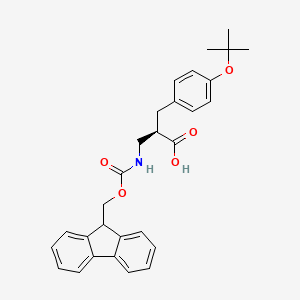
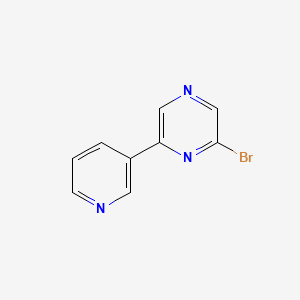
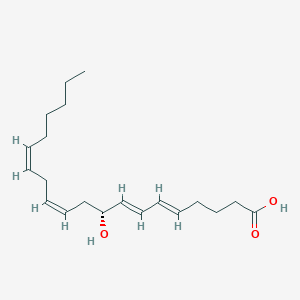
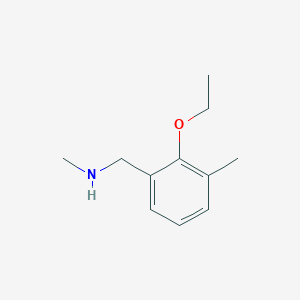
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)







